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Compound of Interest

Compound Name:

N,N-

Dimethylcyclopropanecarboxamid

e

Cat. No.: B099434 Get Quote

A detailed analysis of the spectroscopic characteristics of various cyclopropanecarboxamide

derivatives is presented, offering a valuable resource for researchers, scientists, and

professionals engaged in drug development. This guide provides a comparative summary of

key spectroscopic data, detailed experimental protocols, and a visualization of a relevant

signaling pathway to contextualize the potential therapeutic applications of these compounds.

Cyclopropanecarboxamides are a class of organic compounds that have garnered significant

interest in medicinal chemistry due to their presence in a variety of biologically active

molecules. The rigid cyclopropyl moiety can impart favorable pharmacological properties, such

as increased metabolic stability and enhanced binding affinity to biological targets. A thorough

understanding of their spectroscopic properties is crucial for their synthesis, characterization,

and the development of new therapeutic agents.

Comparative Spectroscopic Data
To facilitate a clear comparison, the following tables summarize the key spectroscopic data (¹H

NMR, ¹³C NMR, IR, and Mass Spectrometry) for a selection of N-substituted

cyclopropanecarboxamide derivatives. These derivatives, including N-benzyl, N-phenyl, N-

(pyridin-2-yl), and N-cyclohexyl cyclopropanecarboxamide, were chosen to represent a range

of electronic and steric properties.
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Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Compound
Cyclopropyl
Protons (CH,
CH₂)

N-H Proton
Aromatic/Cycli
c Protons

Other Protons

N-

Benzylcycloprop

anecarboxamide

~0.7-1.0 (m, 4H),

~1.4-1.6 (m, 1H)
~8.2 (br s, 1H) ~7.2-7.4 (m, 5H)

~4.4 (d, 2H, CH₂-

Ph)

N-

Phenylcycloprop

anecarboxamide

~0.8-1.1 (m, 4H),

~1.5-1.7 (m, 1H)
~9.8 (br s, 1H) ~7.0-7.6 (m, 5H) -

N-(Pyridin-2-

yl)cyclopropanec

arboxamide

~0.9-1.2 (m, 4H),

~1.7-1.9 (m, 1H)
~10.5 (br s, 1H) ~7.0-8.3 (m, 4H) -

N-

Cyclohexylcyclop

ropanecarboxami

de

~0.6-0.9 (m, 4H),

~1.3-1.5 (m, 1H)
~7.8 (br d, 1H) -

~1.0-1.9 (m,

10H), ~3.6 (m,

1H)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
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Compound C=O
Cyclopropyl
Carbons

Aromatic/Cycli
c Carbons

Other Carbons

N-

Benzylcycloprop

anecarboxamide

~172.5 ~8.0 (2C), ~15.5

~127.5, ~128.0

(2C), ~129.0

(2C), ~139.0

~43.0 (CH₂-Ph)

N-

Phenylcycloprop

anecarboxamide

~170.0 ~8.5 (2C), ~16.0

~120.0 (2C),

~124.0, ~129.0

(2C), ~139.5

-

N-(Pyridin-2-

yl)cyclopropanec

arboxamide

~171.0 ~9.0 (2C), ~16.5

~114.0, ~119.5,

~138.0, ~148.0,

~152.0

-

N-

Cyclohexylcyclop

ropanecarboxami

de

~172.0 ~7.5 (2C), ~16.0 -

~25.0 (2C),

~25.5, ~33.0

(2C), ~48.5

Table 3: Infrared (IR) Spectroscopic Data (ν, cm⁻¹)
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Compound N-H Stretch
C=O Stretch
(Amide I)

N-H Bend
(Amide II)

C-H Stretch
(Aromatic/Alip
hatic)

N-

Benzylcycloprop

anecarboxamide

~3280 ~1640 ~1540 ~3060, ~2920

N-

Phenylcycloprop

anecarboxamide

~3300 ~1655 ~1530 ~3050, ~2925

N-(Pyridin-2-

yl)cyclopropanec

arboxamide

~3250 ~1670 ~1525 ~3070, ~2930

N-

Cyclohexylcyclop

ropanecarboxami

de

~3290 ~1635 ~1550 ~2930, ~2855

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragment Ions

N-

Benzylcyclopropanecarboxami

de

175.10
106 ([C₇H₈N]⁺), 91 ([C₇H₇]⁺),

69 ([C₄H₅O]⁺)

N-

Phenylcyclopropanecarboxami

de

161.08
119 ([C₆H₅NCO]⁺), 93

([C₆H₇N]⁺), 69 ([C₄H₅O]⁺)

N-(Pyridin-2-

yl)cyclopropanecarboxamide
162.08

120 ([C₅H₄NNCO]⁺), 94

([C₅H₆N₂]⁺), 69 ([C₄H₅O]⁺)

N-

Cyclohexylcyclopropanecarbox

amide

167.13
124 ([C₇H₁₀NO]⁺), 83

([C₆H₁₁]⁺), 69 ([C₄H₅O]⁺)
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Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques.

Detailed experimental protocols are provided below for reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a 400 MHz or 500 MHz spectrometer. Samples were dissolved in deuterated chloroform

(CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal

standard. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to TMS (δ

0.00). For ¹³C NMR, chemical shifts are reported in ppm relative to the solvent peak (CDCl₃: δ

77.16; DMSO-d₆: δ 39.52).

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR)

spectrometer. Solid samples were analyzed as KBr pellets, while liquid samples were analyzed

as thin films between NaCl plates. The spectra were recorded in the range of 4000-400 cm⁻¹,

and the absorption frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass

spectrometer. The samples were introduced via a direct insertion probe or a gas

chromatograph. The ionization energy was typically set at 70 eV. The mass-to-charge ratios

(m/z) of the molecular ion and major fragment ions are reported.

Signaling Pathway in a Biological Context
Cyclopropanecarboxamide derivatives have shown promise as inhibitors of various enzymes

and signaling pathways implicated in diseases such as cancer.[1][2] One such critical pathway

is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a central role

in regulating cell growth, proliferation, and survival.[3] Dysregulation of the EGFR pathway is a

hallmark of many cancers, making it a key target for therapeutic intervention. Certain

cyclopropanecarboxamide derivatives are being explored for their potential to modulate this

pathway.[1][2]

The following diagram illustrates a simplified overview of the EGFR signaling pathway and

indicates a potential point of intervention for a hypothetical cyclopropanecarboxamide-based

inhibitor.
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Caption: EGFR Signaling Pathway Inhibition.

This guide provides a foundational spectroscopic comparison of several

cyclopropanecarboxamide derivatives. The presented data and protocols are intended to aid

researchers in the identification and characterization of these and related compounds. The

visualization of the EGFR signaling pathway highlights a potential mechanism of action for this

class of molecules in a therapeutic context, underscoring the importance of continued research

in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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